Cyclopentyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclopentyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a cyclopentyl group, a dimethoxyphenyl group, and a hexahydroquinoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
The synthesis of Cyclopentyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. The reaction conditions often involve the use of acidic catalysts and solvents such as ethanol or acetic acid. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Cyclopentyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced hexahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides can be used to introduce different substituents.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Cyclopentyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules
Material Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cell survival and growth.
Comparison with Similar Compounds
Cyclopentyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
Hexahydroquinoline Derivatives: These compounds share the hexahydroquinoline core but differ in their substituents. They may have different biological activities and chemical reactivities.
Dimethoxyphenyl Compounds: Compounds with the dimethoxyphenyl group may exhibit similar pharmacological properties, such as anticancer and antibacterial activities.
Cyclopentyl Esters: These compounds have the cyclopentyl ester group and may be used in similar synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C30H33NO5 |
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Molecular Weight |
487.6 g/mol |
IUPAC Name |
cyclopentyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H33NO5/c1-18-27(30(33)36-22-11-7-8-12-22)28(20-13-14-25(34-2)26(17-20)35-3)29-23(31-18)15-21(16-24(29)32)19-9-5-4-6-10-19/h4-6,9-10,13-14,17,21-22,28,31H,7-8,11-12,15-16H2,1-3H3 |
InChI Key |
KXJXIBGCYRNHSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C(=O)OC5CCCC5 |
Origin of Product |
United States |
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